molecular formula C10H15NO2 B8657409 (6-(Tert-butoxy)pyridin-2-yl)methanol

(6-(Tert-butoxy)pyridin-2-yl)methanol

Cat. No.: B8657409
M. Wt: 181.23 g/mol
InChI Key: SKANWNCXXKZYHD-UHFFFAOYSA-N
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Description

(6-(Tert-butoxy)pyridin-2-yl)methanol is a pyridine derivative featuring a tert-butoxy (–O–C(CH₃)₃) substituent at the 6-position and a hydroxymethyl (–CH₂OH) group at the 2-position. The tert-butoxy group confers steric bulk and lipophilicity, making the compound useful in organic synthesis as a protected intermediate or as a modulator of solubility in medicinal chemistry applications. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanol

InChI

InChI=1S/C10H15NO2/c1-10(2,3)13-9-6-4-5-8(7-12)11-9/h4-6,12H,7H2,1-3H3

InChI Key

SKANWNCXXKZYHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=N1)CO

Origin of Product

United States

Comparison with Similar Compounds

A detailed comparison of (6-(tert-butoxy)pyridin-2-yl)methanol with structurally analogous pyridin-2-yl methanol derivatives is provided below. Key differences in substituents, physicochemical properties, and applications are highlighted.

Structural and Physicochemical Properties

Compound Name 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
This compound tert-Butoxy (–O–C(CH₃)₃) C₁₀H₁₅NO₂ 181.23 High lipophilicity; tert-butoxy acts as a protecting group. Stable under basic conditions. Intermediate in organic synthesis; potential pharmaceutical building block.
(6-Methoxypyridin-2-yl)methanol Methoxy (–OCH₃) C₇H₉NO₂ 139.15 Moderate polarity; smaller substituent enhances solubility in polar solvents. Synthetic intermediate for agrochemicals and pharmaceuticals.
(6-Iodopyridin-2-yl)methanol Iodo (–I) C₆H₆INO 235.02 Bulky halogen; polarizable. Susceptible to cross-coupling reactions. Precursor for Suzuki-Miyaura couplings; radiopharmaceutical synthesis.
(6-(2-(5-Nitrofuran-2-yl)vinyl)pyridin-2-yl)methanol (Nifurpirinol) Nitrofuran vinyl C₁₂H₁₁N₂O₄ 247.23 Conjugated system with electron-withdrawing nitro group. Antimicrobial agent; used in aquaculture.
(5,6-Dimethoxypyridin-2-yl)methanol 5,6-Dimethoxy C₈H₁₁NO₃ 169.18 Dual electron-donating groups; increased hydrogen-bonding capacity. Ligand in coordination chemistry; antioxidant research.
(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol Bromo (–Br) + fused imidazole C₇H₆BrN₃O 228.05 High melting point (230–233°C); rigid heterocyclic structure. Kinase inhibitor scaffolds; fluorescent probes.
(6-(Piperidin-4-yl)pyridin-2-yl)methanol dihydrochloride Piperidin-4-yl C₁₁H₁₇Cl₂N₂O 280.18 Basic nitrogen; dihydrochloride salt enhances aqueous solubility. Central nervous system (CNS) drug candidates; PDE10A inhibitors.

Key Comparative Insights

Electronic Effects
  • Electron-donating groups (e.g., tert-butoxy, methoxy) increase pyridine ring electron density, influencing reactivity in nucleophilic substitutions.
  • Electron-withdrawing groups (e.g., nitro in Nifurpirinol) reduce ring electron density, enhancing electrophilic substitution resistance .
Steric and Solubility Profiles
  • tert-Butoxy : High steric bulk reduces crystallinity and increases lipophilicity, favoring organic-phase reactions.
  • Methoxy : Smaller size improves water solubility, making it preferable for aqueous-phase chemistry .
  • Piperidinyl : Basic nitrogen and salt formation (dihydrochloride) enhance solubility in polar solvents .

Stability and Reactivity

  • tert-Butoxy cleavage : Occurs under acidic conditions (e.g., HCl/MeOH), whereas methoxy groups require harsher conditions (e.g., BBr₃) .
  • Nitro group in Nifurpirinol: Prone to reduction, enabling prodrug activation in biological systems .

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